

2,3,3-trimethyl-3H-indole-5-sulfonic acid literature review

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Compound of Interest

Compound Name:	2,3,3-trimethyl-3H-indole-5-sulfonic acid
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Technical Guide: 2,3,3-trimethyl-3H-indole-5-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **2,3,3-trimethyl-3H-indole-5-sulfonic acid**, a key heterocyclic intermediate in the synthesis of fluorescent dyes and bioconjugates. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the preparation of cyanine dyes.

Compound Overview

2,3,3-trimethyl-3H-indole-5-sulfonic acid (CAS No. 132557-72-3) is a specialized heterocyclic compound featuring an indolenine core.^[1] The presence of a sulfonic acid group at the C5 position of the indole ring significantly enhances its water solubility, a critical property for its use in biological and aqueous systems.^[1] This compound serves as a fundamental building block for various functional molecules, most notably near-infrared (NIR) absorbing cyanine dyes, which are extensively used for labeling biomolecules in biochemical assays.^[1] Its utility also extends to bioconjugation, where it can act as a linker molecule for constructing drug delivery systems.^[2]

Physicochemical and Spectroscopic Data

Quantitative data for **2,3,3-trimethyl-3H-indole-5-sulfonic acid** and its commonly synthesized potassium salt are summarized below. The data for the potassium salt is often more relevant as it is the direct product of the typical synthesis.

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	132557-72-3	[3]
Molecular Formula	C ₁₁ H ₁₃ NO ₃ S	[3]
Molecular Weight	239.29 g/mol	[1]
Physical Form	Pink solid	[1][3]
Purity	>95% (HPLC)	[3][4]
Storage Temperature	0-8 °C	[3]
IUPAC Name	2,3,3-trimethyl-3H-indole-5-sulfonic acid	[3]

Table 2: Properties of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

Property	Value	Reference
CAS Number	184351-56-2	[5]
Molecular Formula	C ₁₁ H ₁₂ KNO ₃ S	[6]
Molecular Weight	277.38 g/mol	[5][6]
Appearance	White to Light yellow/orange powder/crystal	
Purity	>95.0% (HPLC)	

Table 3: Spectroscopic Data

Spectroscopy Type	Data	Reference
¹ H NMR (of the acid)	(500MHz, DMSO): δ 7.78 (1H, s), 7.64 (d, 1H), 7.48 (d, 1H), 2.5 (s, 3H), 1.37 (s, 6H)	ChemicalBook Synthesis Note
¹³ C NMR	Data available but specific peaks not publicly listed.	[7]
Mass Spectrometry	ESI-MS is suitable for confirming molecular mass. For the related 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate, a prominent peak at m/z of 254 corresponds to the protonated molecule [M+H] ⁺ .	[1]
Infrared (IR)	Data available but specific peaks not publicly listed.	[7]

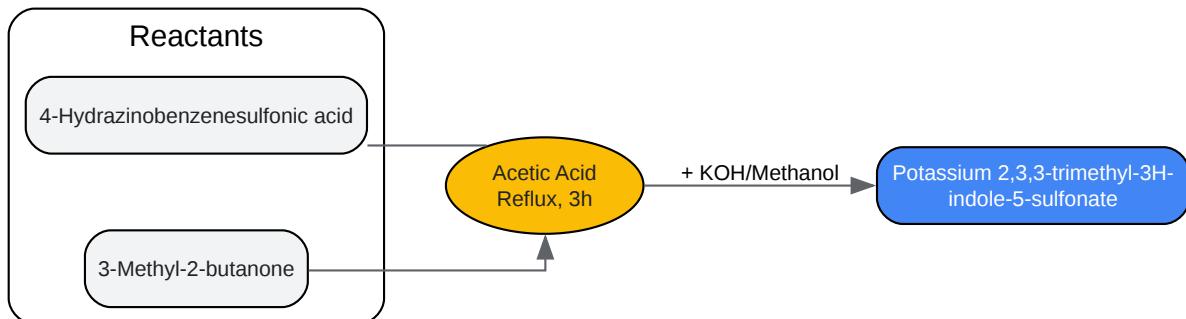
Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the Fischer Indole Synthesis. The following protocols are based on established literature.

Protocol 1: Synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

This protocol details the synthesis of the potassium salt of the target compound, a stable and commonly used intermediate.

Reaction Scheme:



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Caption: Fischer Indole Synthesis of the target molecule.

Materials:

- 4-Hydrazinobenzenesulfonic acid hemihydrate
- 3-Methyl-2-butanone
- Glacial acetic acid
- Methanol
- Saturated solution of potassium hydroxide (KOH) in methanol

Procedure:

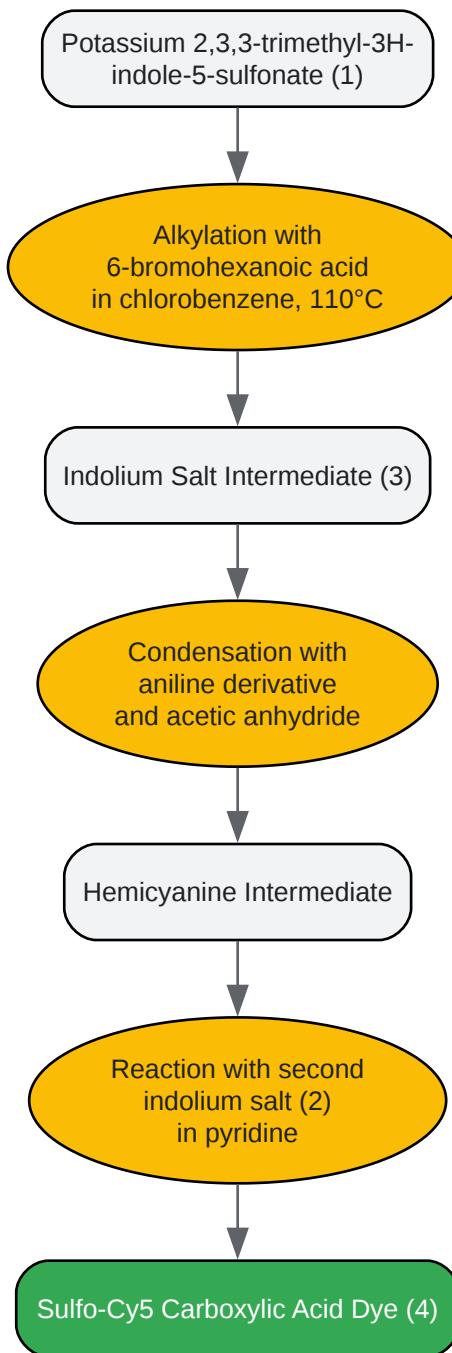
- To a round-bottom flask equipped with a reflux condenser, add 4-hydrazinobenzenesulfonic acid hemihydrate (e.g., 25 g, 127 mmol) and 3-methyl-2-butanone (e.g., 40 mL, 371 mmol).
- Add glacial acetic acid (e.g., 75 mL) to the flask.
- Heat the mixture to reflux and maintain for 3 hours.
- After 3 hours, cool the reaction solution to 4 °C. A precipitate should form.
- Collect the precipitate by filtration.

- Dissolve the collected residue in a minimal amount of methanol.
- Precipitate the potassium salt by adding a saturated solution of potassium hydroxide in methanol.
- Collect the final product, potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, by filtration. A typical yield for this step is around 24%.

Protocol 2: Synthesis of a Sulfo-Cyanine 5 Carboxylic Acid Dye

This protocol describes the use of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate as a precursor for a water-soluble pentamethine cyanine dye.

Workflow:



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Caption: Workflow for Sulfo-Cy5 dye synthesis.

Materials:

- Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (Intermediate 1 from Protocol 1)

- 6-bromohexanoic acid
- Chlorobenzene
- An appropriate aniline derivative (e.g., for forming the pentamethine bridge)
- Acetic anhydride
- A second indolium salt (e.g., 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate, prepared separately)
- Pyridine

Procedure:

- Synthesis of Indolium Salt (3): Alkylate the starting potassium salt (Intermediate 1) with 6-bromohexanoic acid in chlorobenzene. Heat the mixture at 110 °C for 12 hours. The resulting product is the carboxylic acid functionalized indolium salt (3). A typical yield is around 62%.
- Hemicyanine Formation: The detailed procedure involves reacting the indolium salt (3) with a suitable precursor for the polymethine chain, such as an aniline derivative, in the presence of acetic anhydride.
- Final Dye Condensation: React the hemicyanine intermediate with a second, different indolium salt in pyridine at room temperature for approximately 24 hours. This final condensation step forms the asymmetric Sulfo-Cy5 carboxylic acid dye.
- Purification: The final dye product is typically purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Applications in Research and Development

The primary application of **2,3,3-trimethyl-3H-indole-5-sulfonic acid** is as a crucial intermediate for fluorescent probes.[\[1\]](#)

- Fluorescent Dyes: It is a key component in the synthesis of water-soluble cyanine dyes (e.g., Cy3, Cy5, Cy7 analogues).[\[1\]](#) These dyes are characterized by strong absorption and

emission in the visible and near-infrared (NIR) regions, making them ideal for:

- Biomolecule Labeling: Covalent attachment to proteins, peptides, and nucleic acids for fluorescence microscopy, flow cytometry, and other bio-imaging techniques.
- In Vivo Imaging: NIR fluorescence allows for deep tissue penetration with minimal autofluorescence, enabling whole-animal imaging studies.
- Bioconjugation and Drug Delivery: The sulfonic acid group provides a reactive handle for conjugation, and the overall structure can be incorporated as a linker to connect different molecules.[2] This is valuable for creating antibody-drug conjugates (ADCs) or other targeted drug delivery systems, where the indole moiety can also contribute to the pharmacokinetic properties of the final conjugate.[1][2]

Safety and Handling

2,3,3-trimethyl-3H-indole-5-sulfonic acid is associated with the following hazards:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

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